An In-Depth Technical Guide to Indole-4-methanol: Chemical Properties, Structure, and Therapeutic Potential
An In-Depth Technical Guide to Indole-4-methanol: Chemical Properties, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Scaffold and the Emergence of Indole-4-methanol
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1] Its rigid structure, rich electron density, and ability to participate in various non-covalent interactions have made it a privileged scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[2][3] From the anti-cancer vinca alkaloids to the neurotransmitter serotonin, the indole moiety is integral to molecules that modulate profound physiological processes.[1][4] Indole-4-methanol, a simple yet intriguing derivative, represents a foundational building block for the synthesis of more complex, biologically active molecules, making a thorough understanding of its chemical properties and structure essential for researchers in the field. This guide provides a comprehensive technical overview of Indole-4-methanol, from its fundamental physicochemical characteristics to its synthesis and potential, yet underexplored, biological significance.
Chemical Structure and Properties
Indole-4-methanol, also known as 4-(hydroxymethyl)-1H-indole, possesses the chemical formula C₉H₉NO.[5] The molecule consists of a standard indole ring system with a hydroxymethyl group (-CH₂OH) substituted at the C4 position of the benzene ring. This substitution pattern significantly influences the molecule's polarity and potential for hydrogen bonding, which in turn dictates its solubility and interactions with biological targets.
Figure 1: Chemical Structure of Indole-4-methanol
Physicochemical Data
A compilation of the key physicochemical properties of Indole-4-methanol is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO | [5] |
| Molecular Weight | 147.17 g/mol | [5] |
| CAS Number | 1074-85-7 | [5] |
| Appearance | Solid | [5] |
| Melting Point | 67 °C | [6] |
| Boiling Point | 360.6 °C at 760 mmHg | [6] |
| Solubility | Soluble in hot water, alcohol, ether, and benzene. | [7] |
| InChI Key | BVSGXWCTWBZFEV-UHFFFAOYSA-N | [5] |
| SMILES | OCc1cccc2[nH]ccc12 | [5] |
Spectroscopic Characterization
The structural elucidation of Indole-4-methanol relies on a combination of spectroscopic techniques. Below is a summary of the expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is a critical tool for confirming the structure of Indole-4-methanol. A published synthesis protocol provides the following ¹H NMR data (500 MHz, CDCl₃): δ 8.29 (br s, 1H, N-H), 7.34 (d, J=9.0 Hz, 1H), 7.16-7.22 (m, 2H), 7.12 (d, J 7.0 Hz, 1H), 6.67 (t, J=1.0 Hz, 1H), 4.98 (d, J=4.2 Hz, 2H, -CH₂OH). The broad singlet for the N-H proton is characteristic of indoles. The signals in the aromatic region correspond to the protons on the indole ring, and the doublet at 4.98 ppm confirms the presence of the hydroxymethyl group.
Estimated ¹³C NMR Chemical Shifts for Indole-4-methanol:
-
-CH₂OH: ~62 ppm
-
C2: ~124 ppm
-
C3: ~102 ppm
-
C3a: ~128 ppm
-
C4: ~129 ppm (bearing the CH₂OH group)
-
C5: ~121 ppm
-
C6: ~120 ppm
-
C7: ~110 ppm
-
C7a: ~136 ppm
Infrared (IR) Spectroscopy
The IR spectrum of Indole-4-methanol will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H Stretch: A broad absorption band around 3400-3300 cm⁻¹, characteristic of the indole N-H group.
-
O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹, corresponding to the hydroxyl group.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the -CH₂- group.
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C=C Aromatic Stretch: Strong absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1250-1000 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For Indole-4-methanol, the molecular ion peak [M]⁺ would be observed at m/z 147. A common fragmentation would be the loss of the hydroxyl group (-OH) or the entire hydroxymethyl group (-CH₂OH). A published synthesis reported a Chemical Ionization Mass Spectrometry (CI-MS) result of m/z = 147 [C₉H₉NO+H]⁺, confirming the molecular weight.
Synthesis of Indole-4-methanol
A reliable and high-yielding synthesis of Indole-4-methanol involves the reduction of a suitable indole-4-carboxylic acid derivative. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring itself, often from substituted phenylhydrazines and ketones or aldehydes.[11]
Experimental Protocol: Reduction of Methyl Indole-4-carboxylate
This protocol is adapted from a documented synthetic procedure.
Causality Behind Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing esters to primary alcohols. Its use ensures a complete and efficient conversion of the methyl ester to the desired methanol.
-
Tetrahydrofuran (THF): An aprotic and relatively non-reactive solvent that is excellent for dissolving both the starting material and the LiAlH₄.
-
Quenching with Ethyl Acetate and Water/NaOH: This is a critical safety and workup step. The sequential addition of ethyl acetate, water, and sodium hydroxide solution is a controlled method to safely decompose the excess, highly reactive LiAlH₄ and to precipitate the aluminum salts, allowing for their easy removal by filtration.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Dissolve methyl 4-indole carboxylate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously and sequentially add ethyl acetate to consume any excess LiAlH₄, followed by the dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Workup: Allow the mixture to warm to room temperature and stir until a granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude Indole-4-methanol. The reported yield for this step is 99%. Further purification can be achieved by recrystallization or column chromatography if necessary.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of Indole-4-methanol.
Biological Activity and Therapeutic Potential
While specific biological studies on Indole-4-methanol are limited in the available literature, the broader family of indole derivatives exhibits a remarkable range of pharmacological activities, suggesting potential avenues for investigation for this molecule.[12] The indole scaffold is a key feature in numerous compounds with anticancer, anti-inflammatory, and neuroprotective properties.[4][13][14][15][16]
Potential Areas of Investigation:
-
Anticancer Activity: Many indole derivatives exert their anticancer effects by inducing apoptosis, inhibiting tubulin polymerization, or modulating key signaling pathways involved in cell proliferation.[9][15] Given its structural simplicity, Indole-4-methanol could serve as a valuable scaffold for the development of novel anticancer agents. For instance, it could be a precursor for the synthesis of more complex molecules that target specific enzymes or receptors implicated in cancer progression.
-
Anti-inflammatory Effects: Indole-based compounds have been investigated as inhibitors of inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and nuclear factor-kappa B (NF-κB).[16] The potential of Indole-4-methanol or its derivatives to modulate these pathways warrants further investigation.
-
Neuroprotective Properties: The indole core is present in several neuroactive compounds, and research has explored the neuroprotective potential of various indole derivatives, particularly their antioxidant properties and ability to modulate pathways involved in neurodegeneration.[8] The ability of the hydroxyl group in Indole-4-methanol to participate in hydrogen bonding could be a starting point for designing molecules that interact with targets in the central nervous system.
Logical Relationship of Indole Scaffold to Biological Activity:
Caption: Relationship between indole structure and biological activity.
Safety and Handling
Indole-4-methanol is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[6] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
Indole-4-methanol is a fundamentally important indole derivative with well-defined chemical and physical properties. Its synthesis is straightforward and high-yielding, making it an accessible building block for medicinal chemists. While direct biological data on Indole-4-methanol is currently scarce, the vast therapeutic potential of the indole scaffold strongly suggests that this molecule and its derivatives are fertile ground for future research. Further investigation into its specific anticancer, anti-inflammatory, and neuroprotective activities could unveil novel therapeutic leads and expand the ever-growing importance of the indole family in drug discovery.
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Sardo, C., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PMC. Retrieved from [Link]
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Barresi, E., et al. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. Retrieved from [Link]
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